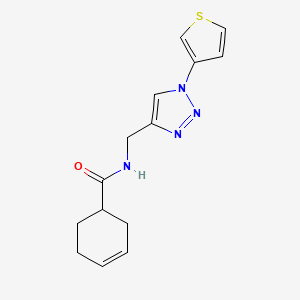
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide, commonly known as TTA-A2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TTA-A2 belongs to the class of cyclohexene carboxamide compounds and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of TTA-A2 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. TTA-A2 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. It has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
TTA-A2 has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory molecules such as prostaglandins and cytokines. TTA-A2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, TTA-A2 has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using TTA-A2 in lab experiments is its specificity for COX-2 and HDAC enzymes, which allows for targeted inhibition of these enzymes. However, one limitation of using TTA-A2 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on TTA-A2. One area of interest is the development of more efficient synthesis methods for TTA-A2. Additionally, further research is needed to fully understand the mechanism of action of TTA-A2 and its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Finally, the potential use of TTA-A2 as a tool for studying COX-2 and HDAC enzymes in various experimental settings should be further explored.
Synthesis Methods
TTA-A2 can be synthesized using a multi-step process involving the reaction of thiophene-3-carboxaldehyde with sodium azide to form 1-(thiophen-3-yl)-1H-1,2,3-triazole. This intermediate compound is then reacted with cyclohex-3-enecarboxylic acid to form TTA-A2.
Scientific Research Applications
TTA-A2 has been extensively studied for its potential therapeutic applications in various scientific fields. It has been shown to exhibit anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as arthritis and asthma. TTA-A2 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(11-4-2-1-3-5-11)15-8-12-9-18(17-16-12)13-6-7-20-10-13/h1-2,6-7,9-11H,3-5,8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXAICSRGWPMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclohex-3-enecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2714855.png)
![2-benzylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2714856.png)
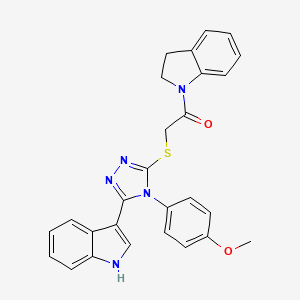

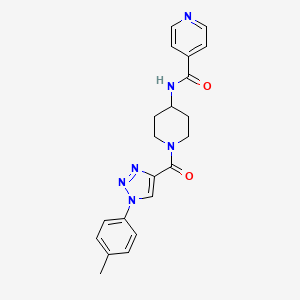
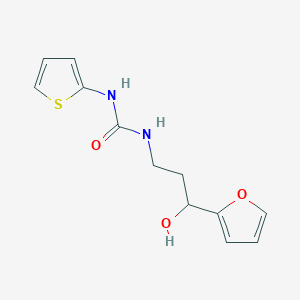
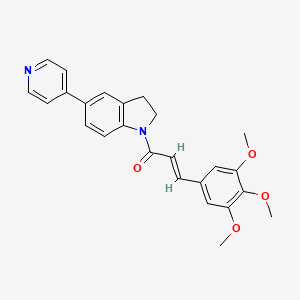
![Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2714862.png)


![1-[(2-Amino-2-oxoethyl)carbamoyl]-4-fluorosulfonyloxybenzene](/img/structure/B2714872.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclopentylacetamide](/img/structure/B2714873.png)
